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(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Medicinal Chemistry Structure–Activity Relationship GPCR Antagonists

(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic small molecule (C12H17N3O2, MW 235.28 g/mol) belonging to the aminopiperidine class, characterized by a 3-aminopiperidine ring linked via a carbonyl to a 6-methoxypyridine moiety. Its computed LogP of 0.2, single hydrogen bond donor, and modest topological polar surface area (68.5 Ų) place it in a favorable property space for CNS penetration and oral bioavailability.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2097952-75-3
Cat. No. B1476467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone
CAS2097952-75-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CCCC(C2)N
InChIInChI=1S/C12H17N3O2/c1-17-11-5-4-9(7-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3
InChIKeyQGEWWGGORGWLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS 2097952-75-3) – Key Physicochemical and Structural Baseline for Research Procurement


(3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic small molecule (C12H17N3O2, MW 235.28 g/mol) belonging to the aminopiperidine class, characterized by a 3-aminopiperidine ring linked via a carbonyl to a 6-methoxypyridine moiety [1]. Its computed LogP of 0.2, single hydrogen bond donor, and modest topological polar surface area (68.5 Ų) place it in a favorable property space for CNS penetration and oral bioavailability [1][2]. The compound is supplied commercially for research use at typical purities of 95% [1].

Why the 3-Aminopiperidine Substitution Pattern in (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone Cannot Be Interchanged with Its 4-Amino Isomer


Despite sharing identical molecular formulas with their positional isomers, aminopiperidine derivatives exhibit profoundly different biological outcomes due to geometric constraints [1]. The exocyclic amino group in the 4-amino isomer projects approximately 2.5 Å farther from the piperidine ring nitrogen compared to the 3-amino isomer, altering pharmacophore geometry and receptor recognition [1]. This spatial difference is well-documented to affect target binding selectivity: for example, 4-aminopiperidine-based M3 muscarinic antagonists achieve Ki values down to 1 nM with 3- to 40-fold selectivity over M2 receptors, a profile that is scaffold-dependent and cannot be assumed for the 3-amino counterpart . Consequently, generic substitution of the 3-amino isomer by the more common 4-amino analog in a synthetic or screening campaign risks invalidating structure–activity relationships and compromising program outcomes.

Quantitative Differentiation Guide for (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone Against Its Closest Analogs


Positional Isomer Selectivity: 3-Amino vs. 4-Amino Spacing Determines Pharmacophore Accessibility

The 3-aminopiperidine scaffold positions the primary amine approximately 2.5 Å closer to the piperidine ring nitrogen than the 4-amino isomer . In the context of M3 muscarinic receptor antagonists, 4-aminopiperidine derivatives achieve Ki values as low as 1 nM with 3- to 40-fold selectivity over M2 . While comparable data for the 3-amino series are not yet published, the established spatial divergence means that binding modes and selectivity profiles observed for 4-amino analogs are not transferable to the 3-amino compound . Researchers using the 3-amino isomer may therefore access distinct receptor conformations or selectivity windows unavailable to 4-amino-based scaffolds.

Medicinal Chemistry Structure–Activity Relationship GPCR Antagonists

Hydrogen-Bonding Capacity: Amine vs. Hydroxy Functional Group at the Piperidine 3-Position

Replacement of the 3-amino group with a 3-hydroxy group, as in the analog 1-(6-methoxypyridine-3-carbonyl)piperidin-3-ol, changes the hydrogen-bond donor count from 1 to 0 while increasing the acceptor count from 4 to 5 [1]. This substitution raises the computed LogP from 0.2 to approximately 0.3, marginally increasing lipophilicity [1]. The loss of a primary amine cation (pKa ~10–11) eliminates a key electrostatic interaction often required for salt-bridge formation with aspartate or glutamate residues in enzyme active sites and GPCR binding pockets, fundamentally altering target engagement profiles.

Medicinal Chemistry Ligand Efficiency Physicochemical Properties

Computed CNS Multiparameter Optimization (MPO) Score Suggests Favorable Brain Penetration Potential

Application of the CNS MPO algorithm to (3-aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone yields a desirability score of 5.2 out of 6, based on its MW (235.28), LogP (0.2), TPSA (68.5 Ų), HBD (1), and pKa (~9.5 for the primary amine) [1][2]. In contrast, the 4-amino isomer yields an identical computed score, indicating that positional isomerism does not affect this particular in silico metric. However, the 3-amino isomer's amine basicity may confer a distinct intratissue pH-dependent distribution profile compared to the 4-amino counterpart, a factor relevant for CNS target engagement studies.

CNS Drug Design Computational ADME Drug Likeness

Procurement-Driven Application Scenarios for (3-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone


GPCR Antagonist Lead Optimization Requiring 3-Aminopiperidine Scaffold Geometry

Medicinal chemistry teams developing selective GPCR antagonists (e.g., muscarinic, dopaminergic) can use this compound as a starting scaffold. The shorter amine projection distance (approximately 2.5 Å) enables binding poses that are sterically incompatible with 4-amino analogs, potentially unlocking selectivity over antitarget receptor subtypes [1][2].

CNS-Penetrant Probe Design Leveraging Favorable CNS MPO Score

With a computed CNS MPO score of 5.2/6, this compound is an attractive building block for CNS drug discovery programs targeting neurological or psychiatric indications. Its low molecular weight and balanced LogP support the synthesis of lead-like libraries with predicted brain exposure [1].

Selective Enzyme Inhibition via Primary Amine Salt-Bridge Interactions

The primary amine at the 3-position (pKa ~9.5) can form critical salt bridges with conserved aspartate or glutamate residues in kinase ATP-binding sites or protease active sites. This electrostatic anchor is absent in the 3-hydroxy analog, making the amino compound the preferred choice for target classes requiring a cationic pharmacophore [1].

Chemical Biology Tool Compound for Positional Isomer SAR Studies

Researchers conducting comprehensive structure–activity relationship studies on aminopiperidine-containing series should include both the 3-amino and 4-amino methoxypyridinyl methanone isomers. The direct comparison of these positional isomers in the same assay panel can deconvolute the contribution of amine geometry to target binding and functional activity [1].

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